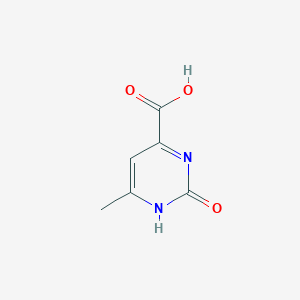

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-2-4(5(9)10)8-6(11)7-3/h2H,1H3,(H,9,10)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKKTAJDBMMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651635 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-83-5 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid

Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS No. 89640-83-5), a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust cyclocondensation reaction, a cornerstone method for pyrimidine ring formation.[1][2] This document outlines the strategic selection of precursors, a step-by-step experimental procedure, and in-depth analysis of the final product using modern spectroscopic techniques. The causality behind experimental choices is explained, and expected analytical data are provided to serve as a benchmark for researchers. This guide is intended for chemists, researchers, and drug development professionals seeking a reliable methodology for the preparation and validation of this important pyrimidine derivative.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif of immense interest in the pharmaceutical sciences.[3] As a core component of nucleobases like cytosine, thymine, and uracil in DNA and RNA, its biological significance is profound.[2][4] Consequently, synthetic pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities, including antibacterial, antifungal, antitumor, and antihypertensive properties.[5][6]

This compound is a versatile intermediate that serves as a key starting material for the synthesis of more complex, biologically active molecules.[1] Its structure features multiple reactive sites—a carboxylic acid, a hydroxyl group, and the pyrimidine ring itself—that can be strategically modified. A critical feature of this molecule is its existence in a tautomeric equilibrium between the hydroxy form and the more stable keto form, 6-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid.[7] This tautomerism influences its reactivity and is a key consideration in its characterization.[8] This guide provides a validated pathway to synthesize and characterize this compound with high purity.

Synthesis Strategy: A Classic Approach to Pyrimidine Formation

The most reliable and widely employed method for constructing the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with a urea, amidine, or thiourea derivative.[2][4] For the target molecule, this strategy involves the reaction between urea, which provides the N-C-N core, and a suitable four-carbon precursor containing the methyl and carboxylic acid functionalities.

Diethyl acetylsuccinate is the ideal precursor for this synthesis.[9][10] Its structure contains:

-

An acetyl group (-COCH₃), which forms the C6-methyl group and the C5 position of the pyrimidine ring.

-

Two diethyl ester groups, one of which participates in the cyclization with urea, while the other is subsequently hydrolyzed to the final carboxylic acid.

The reaction is a base-catalyzed cyclocondensation. A strong base, such as sodium ethoxide, is used to deprotonate the active methylene group in diethyl acetylsuccinate and one of the amino groups of urea, facilitating the nucleophilic attack and subsequent cyclization.[11][12] The final step involves acidification to neutralize the reaction mixture and precipitate the carboxylic acid product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from diethyl acetylsuccinate and urea.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| Diethyl acetylsuccinate | 1115-30-6 | 216.23 g/mol | 21.6 g | 0.10 |

| Urea | 57-13-6 | 60.06 g/mol | 9.0 g | 0.15 |

| Sodium Metal | 7440-23-5 | 22.99 g/mol | 4.6 g | 0.20 |

| Absolute Ethanol | 64-17-5 | 46.07 g/mol | 200 mL | - |

| Concentrated HCl | 7647-01-0 | 36.46 g/mol | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 4.6 g (0.20 mol) of sodium metal in small pieces to 150 mL of absolute ethanol in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature.

-

Addition of Reagents: In a separate beaker, dissolve 9.0 g (0.15 mol) of urea in 50 mL of warm absolute ethanol. Add this urea solution to the sodium ethoxide solution with stirring. Subsequently, add 21.6 g (0.10 mol) of diethyl acetylsuccinate dropwise to the reaction mixture over 30 minutes using the dropping funnel.

-

Cyclocondensation: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting solid residue in 150 mL of cold deionized water. Slowly acidify the aqueous solution with concentrated hydrochloric acid with constant stirring in an ice bath. The target compound will precipitate out of the solution as a solid. Continue adding acid until the pH of the solution is approximately 2-3.

-

Purification: Collect the crude solid product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol to remove impurities.

-

Drying and Recrystallization: Dry the solid product in a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a water/ethanol mixture.

Safety Precautions

-

Handle sodium metal with extreme caution; it reacts violently with water. The preparation of sodium ethoxide should be performed in a fume hood under an inert atmosphere.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

Characterization and Validation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.13 g/mol |

| Appearance | White to off-white solid powder[1] |

| CAS Number | 89640-83-5[13] |

| Melting Point | Expected to be high (>250 °C), characteristic of similar pyrimidine carboxylic acids[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.[14][15] |

| ~12.5 | Broad Singlet | 1H | -NH - (keto tautomer) | The N-H proton of the pyrimidine ring in the keto form is also acidic and exchangeable. |

| ~6.5 | Singlet | 1H | C5-H | The lone proton on the pyrimidine ring. |

| ~2.3 | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the pyrimidine ring. |

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | C =O (Carboxylic Acid) | Carboxyl carbons typically resonate in this downfield region.[14] |

| ~165 | C 2=O (Pyrimidine Ring) | The C2 carbon, bonded to two nitrogen atoms and existing in the keto form. |

| ~155 | C 6-CH₃ | The C6 carbon of the pyrimidine ring bonded to the methyl group. |

| ~150 | C 4-COOH | The C4 carbon of the pyrimidine ring bonded to the carboxylic acid. |

| ~105 | C 5-H | The C5 carbon of the pyrimidine ring. |

| ~20 | -C H₃ | The carbon of the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or an ATR accessory.[8]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |

| ~3100 | Medium | N-H Stretch | Pyrimidine Ring N-H (keto form) |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid C=O (dimer)[14][16] |

| ~1680 | Strong | C=O Stretch | Amide C=O (pyrimidine ring) |

| ~1600 | Medium | C=N, C=C Stretch | Pyrimidine Ring Skeletal Vibrations |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid C-O[16] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a suitable method.

Expected Mass Spectrometry Data (ESI-MS)

| m/z Value | Interpretation |

|---|---|

| 155.04 | [M+H]⁺ (Calculated for C₆H₇N₂O₃⁺: 155.0451) |

| 153.03 | [M-H]⁻ (Calculated for C₆H₅N₂O₃⁻: 153.0295) |

| 110.04 | [M+H - COOH]⁺ or [M+H - 45]⁺ |

| 137.03 | [M+H - H₂O]⁺ |

Conclusion

This guide details a reliable and well-established method for the synthesis of this compound via the cyclocondensation of diethyl acetylsuccinate and urea. The causality of the synthetic strategy is rooted in fundamental principles of heterocyclic chemistry. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust framework for validating the structure and purity of the final product. The benchmark data presented herein should serve as an authoritative reference for researchers, enabling the confident production of this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Continuous synthesis method of dimethyl acetylsuccinate.

- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. BenchChem.

- DIETHYL ACETYLSUCCIN

- This compound | 89640-83-5. BLD Pharm.

- This compound | 89640-83-5. Sigma-Aldrich.

- 2-HYDROXY-6-METHYLPYRIDINE(91914-07-7) 13C NMR spectrum. ChemicalBook.

- A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and Other Pyrimidine Deriv

- Mass Spectrometry Fragmentation P

- DIETHYL ACETYLSUCCIN

- Diethyl acetylsuccin

- Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations.

- IR: carboxylic acids. University of Calgary.

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.

- A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.

- SYNTHESIS OF PYRIMIDINE DERIV

- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

- Synthesis, reactions, and applications of pyrimidine deriv

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- Spectroscopy of Carboxylic Acids and Nitriles.

- Biological Activity of Pyrimidine Deriv

- Preparation method of 5, 5-diethyl malonylurea.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Barbital Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DIETHYL ACETYLSUCCINATE | 1115-30-6 [chemicalbook.com]

- 10. DIETHYL ACETYLSUCCINATE CAS#: 1115-30-6 [m.chemicalbook.com]

- 11. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 12. CN101323598B - Preparation method of 5, 5-diethyl malonylurea - Google Patents [patents.google.com]

- 13. 89640-83-5|this compound|BLD Pharm [bldpharm.com]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

"physicochemical properties of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid

Abstract

This compound (CAS No: 89640-83-5) is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] A comprehensive understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a detailed examination of the structural, physical, and spectral characteristics of this molecule. Acknowledging the scarcity of published quantitative data, this document emphasizes the experimental methodologies required to determine these crucial parameters, offering field-proven protocols for researchers, scientists, and drug development professionals. A central focus is placed on the compound's tautomeric nature, a key feature influencing its properties and behavior.

Core Chemical and Physical Properties

A summary of the core properties of this compound is presented below. Due to limited availability in public literature, several key experimental values are not listed; however, subsequent sections provide detailed protocols for their determination.

| Property | Value | Source |

| CAS Number | 89640-83-5 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.13 g/mol | [1] |

| Synonym(s) | 6-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| pKa | Data not readily available | |

| Solubility | Low solubility in common solvents | [2] |

Molecular Structure and Tautomerism

A critical feature of this compound is its existence in tautomeric forms. The equilibrium between the hydroxy and the more stable keto (or oxo) form significantly influences its chemical reactivity, hydrogen bonding capabilities, and spectroscopic signature.[2] Theoretical studies on similar 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids suggest that in the solid state, the keto form, specifically the 2-Y-6-oxo-4-carboxy-3H-pyrimidine structure, is the most stable isomer.[2]

Caption: Tautomeric equilibrium of the title compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. The following sections describe the expected spectral features and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet peak expected around δ 2.0-2.5 ppm.

-

Pyrimidine Ring Proton (-CH=): A singlet peak expected in the aromatic region, likely δ 6.0-7.0 ppm.

-

Exchangeable Protons (-COOH, -NH, -OH): Broad singlets that are D₂O exchangeable. The carboxylic acid proton is typically downfield (>10 ppm). The position of the pyrimidine N-H proton will depend on the dominant tautomer in the chosen solvent.

-

-

¹³C NMR:

-

Methyl Carbon (-CH₃): An aliphatic signal around δ 20-30 ppm.

-

Pyrimidine Ring Carbons: Multiple signals in the aromatic/olefinic region (δ 100-170 ppm).

-

Carbonyl/Carboxyl Carbons (C=O): Deshielded signals expected at the lower end of the spectrum (δ > 160 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. Due to the compound's low solubility, analysis is typically performed on the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[2]

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer hydrogen bonding.

-

N-H Stretch: A moderate band around 3100-3300 cm⁻¹, present in the keto tautomer.

-

C=O Stretch: Strong, distinct peaks from 1650-1750 cm⁻¹. One peak will correspond to the carboxylic acid carbonyl, and another to the pyrimidine ring carbonyl (in the keto form).

-

C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophoric system. The wavelength of maximum absorbance (λmax) is sensitive to the solvent and the pH of the solution due to changes in protonation states and tautomeric equilibrium.[4]

Experimental Protocols

The following protocols describe robust methodologies for determining key physicochemical properties.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for measuring equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of the compound in a selected solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution is achieved at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO) to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature orbital shaker (e.g., at 25°C or 37°C). Agitate the sample for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[5]

-

Sample Preparation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a calibration curve prepared from standard solutions of known concentrations.[5]

Caption: Workflow for solubility determination via the shake-flask method.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant(s) of a substance.

Objective: To determine the pKa value(s) of the carboxylic acid and potentially other acidic/basic functional groups.

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the resulting pKa will be an apparent pKa (pKaapp).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a burette tip into the solution. Stir the solution gently.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH on the titration curve). For more accurate results, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely locate the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Stability and Storage

While specific stability data is limited, compounds of this class are generally stable solids at room temperature. For long-term preservation of integrity, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.

Conclusion

This compound is a heterocyclic compound whose full potential is unlocked through a detailed understanding of its physicochemical properties. Key to its characterization is the recognition of its keto-enol tautomerism, which governs its stability, solubility, and spectral behavior. This guide provides the foundational knowledge and robust experimental frameworks necessary for scientists to accurately determine these properties, thereby facilitating its effective use in research and development.

References

-

PubChem. 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid. [Link]

-

SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

-

Stenutz, R. 2-amino-4-hydroxy-6-methylpyrimidine. [Link]

-

Impactfactor.org. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

ResearchGate. Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations. [Link]

-

UDL. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

-

NIST. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

-

PubMed. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. [Link]

Sources

"2-Hydroxy-6-methylpyrimidine-4-carboxylic acid CAS number and molecular structure"

Introduction

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a notable member of the pyrimidine derivative family, holds significant interest for researchers and scientists in the field of medicinal chemistry and drug development. Its heterocyclic scaffold is a key structural motif in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, a proposed synthesis pathway, and its potential applications, with a focus on providing field-proven insights for laboratory applications.

Chemical Identity and Molecular Structure

Molecular Formula: C₆H₆N₂O₃

Molecular Weight: 154.13 g/mol [1]

Synonyms: 6-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid[1]

The molecular structure of this compound consists of a pyrimidine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.

Structural Elucidation and Tautomerism:

A critical aspect of the molecular structure of this compound is the existence of tautomeric forms. The "hydroxy" form can exist in equilibrium with its "keto" tautomer, 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. This keto-enol tautomerism is a common feature in heterocyclic compounds containing hydroxyl groups adjacent to a ring nitrogen atom. The equilibrium between these forms can be influenced by the physical state (solid or in solution) and the nature of the solvent. Infrared spectroscopy studies on related 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids suggest that in the solid state, the keto (or oxo) form is often the more stable tautomer. For the 2-hydroxy derivative, the 2,6-dioxo isomer is predicted to be the most stable.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its handling, formulation, and biological activity. Below is a summary of the available and predicted properties for this compound.

| Property | Value | Source/Justification |

| Physical Form | Solid | [1] |

| Solubility | Low solubility in water. Likely soluble in polar organic solvents like DMSO and DMF. | The presence of both hydrogen bond donors and acceptors in the molecule suggests some affinity for polar solvents. However, the planar, crystalline nature of similar compounds often leads to low aqueous solubility. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids. The pyrimidine ring nitrogens will have their own pKa values, which can be influenced by the substituents. | General chemical principles of carboxylic acids and pyrimidine derivatives. |

| Melting Point | Not definitively reported in the provided search results. Similar heterocyclic carboxylic acids often have high melting points due to strong intermolecular hydrogen bonding. |

Synthesis Methodology

Proposed Synthesis Pathway:

A logical approach would involve the condensation of a urea derivative with a β-keto ester, such as ethyl 2-methyl-4-oxo-4-oxobutanoate.

Sources

Spectroscopic Characterization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid: A Technical Guide

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1][2] Their comprehensive characterization is paramount for understanding structure-activity relationships and ensuring the quality of pharmaceutical compounds. This guide provides an in-depth technical overview of the spectroscopic techniques used to elucidate the structure of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a key heterocyclic compound. We will delve into the principles and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Isomerism

This compound (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.13 g/mol ) can exist in several tautomeric forms.[3] The predominant form in the solid state is often the keto-enol tautomer, 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.[3] This structural nuance is critical in interpreting spectroscopic data, as different tautomers will exhibit distinct spectral features. For the purpose of this guide, we will consider the analysis of the most stable tautomeric form.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[2] It is a destructive technique that can also offer structural insights through the analysis of fragmentation patterns.[4]

Expected Mass Spectrum Data

| m/z | Interpretation | Relative Intensity |

| 154 | [M]+ (Molecular Ion) | Moderate |

| 137 | [M - OH]+ | Low |

| 110 | [M - COOH]+ | High (Base Peak) |

| 95 | [M - COOH - CH₃]+ | Moderate |

| 67 | Pyrimidine ring fragment | Moderate |

| 45 | [COOH]+ | Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ionization chamber. This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]+).

-

Fragmentation: The energetically unstable molecular ions fragment into smaller, characteristic charged species and neutral radicals.[5]

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 154, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxylic acid group, which would result in a strong peak at m/z 110.[6] The presence of a peak at m/z 45 is indicative of the carboxylic acid group itself.[4][7] Further fragmentation of the pyrimidine ring can lead to other observed peaks.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule's vibrational modes.[8] It is an excellent tool for identifying the functional groups present in a molecule.[9]

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-2500 | O-H stretch (Carboxylic acid) | Broad, Strong |

| 3100-3000 | C-H stretch (Aromatic) | Medium |

| 2980-2850 | C-H stretch (Methyl) | Medium |

| 1730-1700 | C=O stretch (Carboxylic acid) | Strong |

| 1680-1640 | C=O stretch (Amide in pyrimidine ring) | Strong |

| 1620-1570 | C=N stretch (Pyrimidine ring) | Medium |

| 1580-1450 | C=C stretch (Pyrimidine ring) | Medium |

| 1350-1200 | C-N stretch | Medium |

| 1320-1210 | C-O stretch (Carboxylic acid) | Strong |

| 950-910 | O-H bend (Carboxylic acid) | Broad, Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection point, and specific frequencies are absorbed.

-

Interferogram Generation: The transmitted light is directed to an interferometer, which generates an interferogram.

-

Fourier Transform: A mathematical Fourier transform is applied to the interferogram to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[10][11] The presence of a strong carbonyl (C=O) stretching band between 1730-1700 cm⁻¹ further confirms the carboxylic acid functionality.[9][10] Additionally, a strong C=O stretching band for the amide group within the pyrimidine ring is expected around 1680-1640 cm⁻¹.[12] The characteristic C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1620-1450 cm⁻¹ region.[8][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet, Broad | 1H | -COOH |

| ~11.5 | Singlet, Broad | 1H | -OH (or N-H) |

| ~6.5 | Singlet | 1H | Pyrimidine C5-H |

| ~2.3 | Singlet | 3H | -CH₃ |

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~165 | Pyrimidine C2 (C=O) |

| ~160 | Pyrimidine C6 |

| ~150 | Pyrimidine C4 |

| ~105 | Pyrimidine C5 |

| ~20 | -CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition:

-

For ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the number of scans (NS), relaxation delay (D1), and spectral width (SW).[1]

-

For ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A larger number of scans is required due to the low natural abundance of ¹³C.[1]

-

-

Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to generate the NMR spectrum. Phasing and baseline correction are then performed.

Interpretation of the NMR Spectra

-

¹H NMR: The proton NMR spectrum is expected to show a downfield, broad singlet for the acidic proton of the carboxylic acid group (~13.0 ppm). Another broad singlet around 11.5 ppm would correspond to the hydroxyl or N-H proton on the pyrimidine ring. The proton at the C5 position of the pyrimidine ring is expected to appear as a singlet around 6.5 ppm. The methyl group protons will give a singlet at approximately 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~168 ppm). The carbons of the pyrimidine ring will appear in the aromatic region, with the carbonyl carbon (C2) being significantly downfield. The methyl carbon will be the most upfield signal (~20 ppm).

Workflow Visualization

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The structural elucidation of pyrimidine derivatives like this compound is a critical step in drug discovery and development. A comprehensive approach utilizing a combination of spectroscopic techniques is essential for unambiguous characterization. Mass spectrometry provides crucial molecular weight and fragmentation information, while IR spectroscopy confirms the presence of key functional groups. NMR spectroscopy offers the most detailed insights into the molecular structure and connectivity. By integrating the data from these complementary techniques, researchers can confidently determine the structure of novel compounds, ensuring the integrity and quality of their scientific endeavors.

References

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available at: [Link]

-

Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations - ResearchGate. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

-

IR: carboxylic acids. Available at: [Link]

-

2-Amino-4-hydroxy-6-methylpyrimidine - SpectraBase. Available at: [Link]

-

2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid | C6H6N2O4 | CID 327176 - PubChem. Available at: [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. Available at: [Link]

-

Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. Available at: [Link]

-

Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. Available at: [Link]

-

IR Absorption Table. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document serves as an in-depth methodological resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, details robust experimental protocols for both kinetic and thermodynamic solubility determination, and offers insights into the interpretation of the resulting data. By equipping researchers with the necessary tools to generate reliable solubility profiles, this guide aims to facilitate the effective use of this compound in a variety of scientific applications, from early-stage drug discovery to process chemistry.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the utility and application of a chemical compound. For researchers in drug discovery and development, a thorough understanding of a compound's solubility is paramount, as it directly influences bioavailability, formulation, and ultimately, therapeutic efficacy. Poor aqueous solubility is a major hurdle in the development of new chemical entities, often leading to high doses and variable absorption.[1]

This compound (CAS No: 89640-83-5), with a molecular weight of 154.13 g/mol , is a pyrimidine derivative featuring both a hydroxyl and a carboxylic acid group. These functional groups suggest the potential for hydrogen bonding and pH-dependent solubility, making a systematic investigation of its behavior in different solvents essential. This guide will provide the scientific foundation and practical methodologies to conduct such an investigation.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. A more quantitative approach involves considering the energetic contributions to the dissolution process.

Intermolecular Interactions

The dissolution of a solute in a solvent can be conceptualized in three steps:

-

Breaking of solute-solute interactions: This requires energy to overcome the lattice energy in the case of a crystalline solid.

-

Breaking of solvent-solvent interactions: This requires energy to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: This releases energy through solvation.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released during solvation should be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions. The pyrimidine ring, hydroxyl group, and carboxylic acid moiety of this compound can participate in various intermolecular interactions, including:

-

Hydrogen Bonding: The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar nature of the functional groups will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions are present in all systems.

Thermodynamic vs. Kinetic Solubility

In the context of drug discovery and development, it is crucial to distinguish between thermodynamic and kinetic solubility.[2]

-

Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a true measure of a compound's solubility and is typically determined using the shake-flask method, which allows sufficient time for the system to reach equilibrium.[3]

-

Kinetic Solubility refers to the concentration of a compound at the point of precipitation from a supersaturated solution. This is often measured in high-throughput screening settings where a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[4] Kinetic solubility values are often higher than thermodynamic solubility values because the system does not have enough time to reach equilibrium.[5]

The choice of which solubility to measure depends on the stage of research. Kinetic solubility is often sufficient for early-stage screening, while thermodynamic solubility is critical for later-stage development and formulation.[2]

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| CAS Number | 89640-83-5 | |

| Molecular Formula | C₆H₆N₂O₃ | |

| Molecular Weight | 154.13 g/mol | |

| Physical Form | Solid | |

| InChI Key | JQTKKTAJDBMMBL-UHFFFAOYSA-N |

Experimental Determination of Solubility: A Step-by-Step Guide

This section provides detailed protocols for determining both the thermodynamic and kinetic solubility of this compound. The choice of analytical technique for concentration measurement (e.g., HPLC-UV, UV-Vis spectroscopy) will depend on the chromophoric properties of the compound and the desired sensitivity.

General Considerations and Best Practices

Before initiating any solubility measurement, the following points should be addressed:

-

Purity of the Compound: The purity of the this compound sample should be confirmed, as impurities can significantly affect solubility.

-

Solvent Purity: High-purity solvents should be used to avoid any confounding effects.

-

Temperature Control: Solubility is temperature-dependent, so all experiments should be conducted at a constant and recorded temperature.

-

pH of Aqueous Solutions: For ionizable compounds like the target molecule, the pH of the aqueous medium must be controlled and measured.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[3]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF, and relevant buffers)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Protocol for Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often determined using methods that are amenable to automation and high-throughput screening.[4]

Materials:

-

This compound (dissolved in DMSO at a high concentration, e.g., 10 mM)

-

Aqueous buffers of different pH values

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader with turbidity or light scattering detection capabilities, or an HPLC-UV system with a 96-well autosampler

Procedure:

-

Preparation of the Plate:

-

Dispense the aqueous buffers into the wells of a 96-well plate.

-

-

Compound Addition:

-

Add a small volume of the DMSO stock solution of this compound to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Detection:

-

Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound in the supernatant can be determined by HPLC-UV.

-

-

Data Analysis:

-

Plot the measured signal (turbidity or concentration) against the nominal compound concentration.

-

The kinetic solubility is determined as the concentration at which precipitation occurs.

-

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabular Representation of Solubility Data

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (M) |

| Water (pH 7.4) | Polar Protic | To be determined | To be determined |

| Ethanol | Polar Protic | To be determined | To be determined |

| Methanol | Polar Protic | To be determined | To be determined |

| Acetone | Polar Aprotic | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To be determined | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | To be determined | To be determined |

| Dichloromethane | Nonpolar | To be determined | To be determined |

| Hexane | Nonpolar | To be determined | To be determined |

Graphical Representation and Interpretation

Visualizing the data can provide valuable insights into the solubility behavior of the compound.

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this technical guide provides a robust framework for its determination. By following the detailed experimental protocols for both thermodynamic and kinetic solubility, and by adhering to the principles of good scientific practice, researchers can generate high-quality, reliable data. A thorough understanding of the solubility profile of this compound in a range of solvents is a critical step in unlocking its full potential in pharmaceutical and chemical research. The methodologies outlined herein are designed to empower scientists to bridge the current knowledge gap and facilitate the advancement of their research endeavors.

References

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5555.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

- Borchardt, R. T., Kerns, E. H., Lipinski, C. A., Thakker, D. R., & Wang, B. (Eds.). (2004). Pharmaceutical profiling in drug discovery. AAPS press.

- Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 10(11), 1287–1306.

- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Tsinman, O. (2015). Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs – Case Studies & Suggested Method Improvement. ADMET & DMPK, 3(4), 276–298.

- Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28–33.

Sources

- 1. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Potential Biological Activities of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs.[1] Within this vast chemical space, derivatives of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid represent a promising, yet relatively underexplored, subclass with significant therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities of these derivatives, with a focus on their synthesis, anticancer, antimicrobial, and antiviral properties. Drawing upon established principles of medicinal chemistry and citing relevant studies on related pyrimidine scaffolds, this document aims to equip researchers with the foundational knowledge and practical insights necessary to accelerate the discovery and development of novel therapeutics based on this versatile molecular framework.

Introduction: The Strategic Importance of the this compound Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of pharmacologically important molecules. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antifungal, antiviral, antibacterial, and anticancer properties.[2] The this compound core, in particular, offers a unique combination of features that make it an attractive starting point for drug discovery programs:

-

Structural Rigidity and Planarity: The pyrimidine ring provides a rigid scaffold that can be predictably functionalized to orient substituents in three-dimensional space for optimal interaction with biological targets.

-

Hydrogen Bonding Capabilities: The presence of the hydroxyl and carboxylic acid moieties, along with the ring nitrogens, allows for multiple hydrogen bond donor and acceptor interactions, which are crucial for target binding affinity and specificity.

-

Synthetic Tractability: The carboxylic acid group serves as a versatile synthetic handle for the introduction of a wide range of functional groups through amide bond formation, esterification, and other transformations, enabling the rapid generation of diverse chemical libraries.[3]

This guide will delve into the synthesis of derivatives from this core structure and explore their documented and potential biological activities, providing both a theoretical framework and practical experimental guidance.

Synthetic Strategies for Derivatization

The primary route for generating a diverse library of derivatives from this compound involves the modification of the carboxylic acid group. Amide and ester derivatives are the most readily accessible and have been shown in broader studies of pyrimidines to possess significant biological activities.

General Synthesis of Amide Derivatives

A common and effective method for the synthesis of amide derivatives is through the reaction of the carboxylic acid with a variety of primary and secondary amines in the presence of a coupling agent.

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of a Representative Amide Derivative

-

Preparation: To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.2 mmol).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 mmol) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Potential Biological Activities

While literature specifically focused on derivatives of this compound is emerging, the broader family of pyrimidine derivatives has demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents, with notable examples including 5-fluorouracil.[4] The cytotoxic effects of novel pyrimidine derivatives are often evaluated against a panel of human cancer cell lines.

Mechanism of Action: Many pyrimidine-based anticancer agents function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting cell proliferation. Other derivatives have been shown to act as kinase inhibitors or to induce apoptosis through various signaling pathways.[5] Certain pyrido[2,3-d]pyrimidine derivatives, for instance, have been identified as potent inhibitors of PIM-1 kinase, which is involved in cell cycle progression and apoptosis.[5]

Data Presentation:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung) | Varies | [6] |

| 2,4-diaryl pyrimidine derivatives | LoVo (Colon) | Varies | [7] |

| N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives | Jurkat (Leukemia) | Varies | [8] |

Note: The table above presents data for structurally related pyrimidine derivatives to indicate the potential for anticancer activity in the class of compounds under discussion.

Antimicrobial Activity

The pyrimidine scaffold is also a key component of many antimicrobial agents. Derivatives can be screened for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Mechanism of Action: The antimicrobial mechanisms of pyrimidine derivatives are diverse and can include inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Assay Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antiviral Activity

Several pyrimidine nucleoside analogs are clinically used antiviral drugs. Non-nucleoside pyrimidine derivatives have also shown promise as antiviral agents against a variety of viruses.[9]

Mechanism of Action: Antiviral pyrimidines can act at various stages of the viral life cycle, including viral entry, replication, and assembly. For instance, some derivatives may inhibit viral polymerases or proteases.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For pyrimidine derivatives, several general SAR principles have been observed:

-

Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence biological activity. For example, the presence of specific functional groups at the C2, C4, and C6 positions can modulate potency and selectivity.[10]

-

Amide/Ester Moiety: In the case of carboxylic acid derivatives, the nature of the amine or alcohol used for derivatization plays a critical role. Lipophilicity, steric bulk, and the ability to form hydrogen bonds are key factors that can affect cell permeability and target engagement.[11]

Caption: Structure-Activity Relationship (SAR) concept.

Experimental Protocols: Foundational Assays

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow of a typical MTT cytotoxicity assay.[5]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide has outlined the potential biological activities based on the broader class of pyrimidine derivatives, it is evident that more focused research on derivatives of this specific core is warranted. Future efforts should be directed towards:

-

Synthesis and screening of diverse libraries of amide, ester, and other derivatives.

-

Elucidation of the specific mechanisms of action for active compounds.

-

In-depth structure-activity relationship studies to guide the optimization of lead compounds.

-

In vivo evaluation of promising candidates in relevant animal models.

By systematically exploring the chemical space around this versatile scaffold, the scientific community can unlock its full therapeutic potential.

References

-

Ahmed, S. A. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 84-92.[12]

-

Antipin, R. L., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3326.[8]

-

BenchChem. (2025). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery.[5]

-

Ahmed, S. A. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University.[4]

-

Ahmed, S. A. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2).[13]

-

Al-Amiery, A. A., et al. (2022). The Potential Antibacterial Activity of a Novel Amide Derivative Against Gram-Positive and Gram-Negative Bacteria. IJDDT, 12(2), 510-516.[14]

-

Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.[7]

-

Sigma-Aldrich. This compound.[15]

-

Hussein, H. A., & Adnan, S. (2021). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Pharmaceutical and Quality Assurance, 12(3), 242-248.[16]

-

BenchChem. 6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester.[17]

-

S, S., & P, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(1), 1-13.[10]

-

Al-Harrasi, A., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(19), 6527.[18]

-

Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5039.[6]

-

Oh, C. H., & Hong, J. H. (2004). Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. Archiv der Pharmazie, 337(8), 457-463.[9]

-

Leadbeater, N. E., et al. (2007). Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 4040-4043.[19]

-

Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5039.[20]

-

Kim, M., et al. (2005). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(1), 25-28.[21]

-

Holý, A., et al. (1999). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 42(14), 2064-2086.[22]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585.[23]

-

Ukrainets, I. V., et al. (2008). 4-Hydroxy-2-quinolones 139. Synthesis, structure, and antiviral activity of N-R-amides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 44(1), 61-77.[2]

-

BLD Pharm. This compound.[24]

-

Vlasov, S. V., et al. (2016). Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides. ScienceRise: Pharmaceutical Science, 1(1), 4-9.[3]

-

De Clercq, E. (2013). Highlights in Antiviral Drug Research: Antivirals at the Horizon. Medicinal Research Reviews, 33(6), 1215-1248.[25]

-

Stoikova, S., et al. (2022). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups. Molecules, 27(19), 6529.[26]

-

Drug Design Org. Structure Activity Relationships.[11]

-

Li, Y., et al. (2018). Synthesis, Anti-Cancer Activity and Mechanism Study of 6-Mercaptopurine Derivatives. Molecules, 23(8), 1933.[27]

-

Wang, Y., et al. (2022). Antibacterial Activity of Squaric Amide Derivative SA2 against Methicillin-Resistant Staphylococcus aureus. Molecules, 27(19), 6530.[28]

-

S, S., & P, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies.[1]

-

Lin, Y. L., et al. (2011). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. European Journal of Medicinal Chemistry, 46(9), 3988-3995.[29]

-

Shihab, I. K., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31(38), 6336-6356.[30]

-

Pérez-Garrido, A., et al. (2022). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 27(19), 6528.[31]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Hydroxy-2-quinolones 139. Synthesis, structure, and antiviral activity of N-R-amides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. impactfactor.org [impactfactor.org]

- 15. This compound | 89640-83-5 [sigmaaldrich.com]

- 16. impactfactor.org [impactfactor.org]

- 17. 6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 89640-83-5|this compound|BLD Pharm [bldpharm.com]

- 25. Highlights in Antiviral Drug Research: Antivirals at the Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]

- 31. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]

"crystal structure analysis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid"

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of this compound (CAS No. 89640-83-5), a pyrimidine derivative of interest in medicinal chemistry and materials science.[1] The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable structural elucidation.

While the specific crystal structure of the title compound is not publicly deposited, this guide will utilize data from closely related pyrimidine structures to illustrate the complete analytical workflow, from material synthesis to the final interpretation of supramolecular interactions. This approach provides a practical and instructive framework applicable to this molecule and the broader class of pyrimidine carboxylic acids.

Part 1: Foundational Strategy - Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structure is inextricably linked to the success of these initial steps.

Synthesis Pathway

The synthesis of pyrimidine derivatives is a well-established field of organic chemistry. A common and effective method involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea derivative.[2] For the title compound, a plausible route involves the reaction of a β-keto ester with urea or a related N-C-N fragment, a cornerstone strategy in pyrimidine ring formation.[2][3] Purity is paramount; therefore, the crude product must be purified, typically by recrystallization, and its identity confirmed using spectroscopic methods such as NMR and Mass Spectrometry before proceeding.[4]

The Art of Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging phase of the analysis. The goal is to facilitate slow, ordered molecular assembly from a supersaturated solution.[5] For a polar molecule like this compound, which contains both hydrogen bond donors (-OH, -COOH) and acceptors (N, C=O), solvent selection is critical.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, or a mixture like DMF/dichloromethane).[6] The ideal solvent will dissolve the compound moderately at room temperature.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial. A small amount of undissolved material at the bottom is acceptable.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This step removes particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows for very slow evaporation of the solvent.

-

Observation: Place the vial in a vibration-free environment and monitor it over several days to weeks. High-quality, faceted crystals should begin to form as the solvent evaporates and the solution becomes supersaturated.[5]

Causality Behind the Choices:

-

Slow Evaporation: This is often the simplest and most effective method.[5] The gradual increase in concentration allows molecules sufficient time to arrange themselves into a well-ordered crystal lattice, minimizing defects.

-

Solvent Volatility: A solvent with moderate volatility is preferred. Highly volatile solvents evaporate too quickly, leading to rapid precipitation and poor crystal quality.[5]

-